molecular formula C11H11NS B8311663 3-Ethylthioquinoline

3-Ethylthioquinoline

Cat. No.: B8311663
M. Wt: 189.28 g/mol
InChI Key: SLCTZSDWERJLKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Quinoline (B57606) Chemistry Research

Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, represents a fundamental scaffold in organic and medicinal chemistry. It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. This structural motif is not merely a synthetic curiosity but is found in various natural compounds, most notably the Cinchona alkaloids like quinine, a historic antimalarial drug. The quinoline ring system is considered a "privileged scaffold" because its derivatives have been shown to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. mdpi.com Researchers have extensively explored quinoline derivatives, demonstrating their potential as antimalarial, antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic agents. google.com The versatility of the quinoline core allows for chemical modifications at various positions, enabling the fine-tuning of its biological and pharmacological properties. cutm.ac.in

Overview of Thioquinoline Research Landscape and Scope

Within the vast field of quinoline chemistry, thioquinolines—quinolines bearing a sulfur-containing functional group—constitute a significant area of research. The introduction of a sulfur atom, often as a thioether (sufanyl) group, can profoundly influence a molecule's physicochemical properties and biological activity. The research landscape for thioquinolines is diverse, with scientists exploring derivatives substituted at various positions of the quinoline core.

For instance, 2-(alkylthio)quinoline derivatives have been synthesized and evaluated for their antimicrobial properties. medcraveonline.com In one study, 2-(Ethylthio)quinoline-3-carbonitrile was created as part of a series to find new bioactive antimicrobial molecules. medcraveonline.com Similarly, research into 4-thioquinoline derivatives has yielded compounds with unique applications; derivatives of 3-((6-R-quinolin-4-yl)thio)propanoic acid, for example, have been investigated as potential stimulators for plant root growth. Furthermore, compounds such as 4-alkoxy-3-(alkylthio)quinolines have been prepared through the reaction of thioquinanthrene with alkoxides, serving as versatile chemical intermediates. clockss.org

More recently, significant effort has been directed towards the synthesis of 3-thioquinoline derivatives. Modern electrochemical methods have been developed for the construction of 3-sulfanylquinoline derivatives under mild, metal-free conditions, providing a convenient route to these functionalized quinolines. researchgate.nethep.com.cn Other advanced synthetic strategies include three-component domino reactions to assemble complex structures like 3-thioquinoline-2,5-diones. researchgate.net This focus on developing efficient synthetic routes indicates a growing interest in the potential applications of 3-thio-substituted quinolines.

Importance of the 3-Ethylthioquinoline Scaffold in Contemporary Medicinal Chemistry

The specific compound, this compound, is a member of the 3-thioquinoline family. While direct and extensive research on this single molecule is still emerging, its structural framework, the "this compound scaffold," holds considerable importance in the context of modern drug discovery. Its significance can be inferred from research on closely related structures and the general principles of medicinal chemistry.

The synthesis of this compound has been successfully achieved, with one method reporting its formation as a yellow liquid in high yield via a reaction using xanthates as a thiol-free sulfur source. mdpi.com The development of new, efficient synthetic protocols for 3-sulfanylquinolines, including a recent electrochemical cascade annulation method, is poised to accelerate the exploration of this class of compounds, including this compound and its derivatives. researchgate.nethep.com.cn

The rationale for its importance is multifaceted:

Positional Significance: Structure-activity relationship (SAR) studies on related quinoline derivatives have suggested that substitutions at the 3-position of the quinoline nucleus can be more effective for biological activity than those at other positions, such as the 2-position. medcraveonline.com

Bioactivity of the Scaffold: The broader class of 3-thioquinolines has shown promise in several therapeutic areas. For example, studies on 3-phenylsulfanylquinoline derivatives indicate potential anticancer and antioxidant activities. researchgate.net Furthermore, complex derivatives like benzimidazole-thioquinolines have been investigated as potent α-glucosidase inhibitors for managing diabetes. nih.gov

Role of the Ethylthio Group: The ethylthio (-S-CH₂CH₃) group itself is a key feature. Thioethers are important in pharmaceuticals as the sulfur atom can form crucial interactions with biological targets. mdpi.com Research on the closely related compound 3-amino-4-ethylthio-quinoline has been disclosed in patent literature, highlighting its investigation for potential anti-anxiety effects. google.com This demonstrates that the ethylthio-quinoline combination is being actively explored for developing new therapeutic agents.

The convergence of an active quinoline core with a sulfur linkage at the favorable 3-position makes the this compound scaffold a promising platform for designing novel molecules with potential therapeutic value.

Data Tables

Table 1: Research on Various Thioquinoline Derivatives

Derivative ClassPosition of Thio-GroupReported Research FocusReference(s)
2-(Alkylthio)quinolines2Antimicrobial Activity medcraveonline.com
3-Sulfanylquinolines3Synthetic Method Development researchgate.net, hep.com.cn
3-Phenylsulfanylquinolines3Anticancer, Antioxidant Activity researchgate.net
3-Thioquinoline-2,5-diones3Synthetic Method Development researchgate.net
4-Thioquinolines4Plant Rhizogenesis Stimulation
Benzimidazole-thioquinolinesNot Specifiedα-Glucosidase Inhibition nih.gov
3-Amino-4-ethylthio-quinoline4Anti-anxiety Research google.com

Table 2: Properties of this compound and a Related Compound

Compound NameMolecular FormulaPhysical FormYieldMelting Point (°C)Reference
3-(Ethylthio)quinolineC₁₁H₁₁NSYellow Liquid94%Not Applicable mdpi.com
3-Amino-4-ethylthio-7-chloro-quinolineC₁₁H₁₁ClN₂SNot Specified85%105-106 google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

3-ethylsulfanylquinoline

InChI

InChI=1S/C11H11NS/c1-2-13-10-7-9-5-3-4-6-11(9)12-8-10/h3-8H,2H2,1H3

InChI Key

SLCTZSDWERJLKC-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC2=CC=CC=C2N=C1

Origin of Product

United States

Synthetic Methodologies and Chemical Reactions for 3 Ethylthioquinoline and Analogs

General Synthetic Strategies for Alkyl Thioquinolines

The introduction of an alkylthio group onto a quinoline (B57606) ring is primarily achieved through the formation of a carbon-sulfur (C-S) bond. Key strategies include nucleophilic substitution reactions with thiols, the use of thiol surrogates to avoid the malodorous nature of thiols, and innovative methods involving xanthates.

A foundational method for synthesizing alkyl thioquinolines is the nucleophilic aromatic substitution (SNAr) reaction. This approach typically involves the reaction of a halo-quinoline (e.g., a chloro- or iodoquinoline) with an alkyl thiol in the presence of a base. thieme-connect.demdpi.comacs.org The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the electron-deficient carbon of the quinoline ring bearing the halogen, displacing it to form the thioether. mdpi.comacs.org

The reactivity of the halo-quinoline is crucial; the pyridine (B92270) ring of quinoline is electron-deficient, which facilitates nucleophilic substitution, particularly at the 2- and 4-positions. mdpi.com The synthesis of various 4-thioquinoline derivatives has been achieved by reacting 4-chloroquinolines with the sodium salts of thiocarboxylic acids. lp.edu.ua Similarly, thioether derivatives of pyrimidine (B1678525) have been synthesized via nucleophilic substitution of a chloropyrimidine with a thiol in the presence of triethylamine. mdpi.com The choice of the leaving group on the quinoline ring also plays a significant role in the reaction's success. mdpi.com

While effective, the use of thiols is often complicated by their volatility and unpleasant odor. mdpi.com To circumvent this, methods employing thiol surrogates have been developed. These reagents generate the necessary sulfur nucleophile in situ. thieme-connect.describd.com

A modern approach involves the use of photoredox/nickel dual catalysis. This method can couple a wide range of aryl and heteroaryl bromides, including quinoline, with various thiols under mild, base-free, room-temperature conditions. nih.gov In this system, alkyl radicals generated from silicate (B1173343) precursors abstract a hydrogen atom from the thiol to create a thiyl radical. This reactive sulfur species then enters a nickel-mediated cross-coupling cycle with the heteroaryl bromide to form the desired thioether. nih.gov This technique shows excellent functional group tolerance, allowing for the selective formation of thioethers even in the presence of protic groups like alcohols and amines. nih.gov

Xanthates have emerged as highly effective, odorless, and stable thiol surrogates for the synthesis of both dialkyl and alkyl aryl thioethers. mdpi.comnih.gov These reagents, which can be easily prepared from alcohols and carbon disulfide, offer a green and efficient alternative to traditional methods. mdpi.com The reaction typically proceeds via the nucleophilic substitution of an alkyl or aryl halide with a potassium alkyl xanthate (ROCS₂K) under transition-metal-free conditions. mdpi.comresearchgate.net

This method has proven to be robust, with a broad substrate scope and good functional group tolerance. mdpi.comnih.gov The proposed mechanism for aryl thioether synthesis suggests that the xanthate salt reacts with the aryl halide to form a xanthate intermediate. This intermediate then undergoes further transformation, potentially involving hydrolysis and decomposition, to ultimately yield the corresponding thiolate anion, which then reacts to form the final thioether product. nih.gov This strategy has been successfully used to synthesize a variety of thioethers from aryl halides, including iodoquinolines. nih.gov

Aryl Halide SubstrateXanthate ReagentProductYield (%)Reference
3-Iodoquinoline (B1589721)Potassium ethyl xanthate3-(Ethylthio)quinoline94 nih.gov
4-IodoisoquinolinePotassium ethyl xanthate4-(Ethylthio)isoquinoline85 nih.gov
3-Iodopyridine (B74083)Potassium n-propyl xanthate3-(Propylthio)pyridine85 nih.gov
3-IodopyridinePotassium n-butyl xanthate3-(Butylthio)pyridine90 nih.gov

Thioetherification Reactions Utilizing Thiol Surrogates

Specific Reaction Pathways for 3-Ethylthioquinoline Elaboration

The synthesis of this compound has been accomplished with high efficiency using the xanthate-based methodology. In a specific reported procedure, 3-iodoquinoline was reacted with potassium ethyl xanthate (EtOCS₂K) to produce this compound in an excellent yield of 94%. nih.gov This reaction demonstrates a direct and effective pathway for the specific elaboration of the quinoline core at the 3-position with an ethylthio group. nih.gov

The reaction conditions for synthesizing aryl thioethers from aryl iodides and xanthates were optimized using 3-iodopyridine as a model substrate. nih.gov The study found that conducting the reaction in DMF at 150 °C for 36 hours with iodine as an additive provided the best results for this class of substrates. nih.govresearchgate.net

ParameterDetails
Product Name 3-(Ethylthio)quinoline
Starting Materials 3-Iodoquinoline, Potassium ethyl xanthate (EtOCS₂K)
Reported Yield 94% nih.gov
Appearance Yellow liquid nih.gov
General Conditions Reaction of aryl iodide with ROCS₂K in DMF at 150°C nih.govresearchgate.net

Optimization of Synthetic Processes for Thioquinoline Compounds

To maximize the yield of desired products and minimize byproducts, the optimization of reaction conditions is a critical aspect of chemical synthesis. acs.org For thioquinoline compounds, this involves the systematic adjustment of parameters such as solvents, catalysts, temperature, and reaction time. researchgate.net Methodologies for reaction optimization range from traditional "One Factor At a Time" (OFAT) approaches to more comprehensive "Design of Experiments" (DoE) techniques, which allow for the modeling of interactions between different variables. medcraveonline.com

A study on the synthesis of thioquinoline-thiosemicarbazide conjugates provides a clear example of reaction optimization. The final step of the synthesis was examined under various conditions to maximize the yield.

Optimization of Reaction Conditions for a Thioquinoline Derivative researchgate.net
EntrySolventCatalystTemperature (°C)Yield (%)
1Ethanol (B145695)-Reflux65
2Methanol-Reflux60
3Acetonitrile-Reflux45
4EthanolAcOH (catalytic)Reflux85
5EthanolAcOH (catalytic)Room Temp.Trace

As shown in the table, the use of ethanol as a solvent with a catalytic amount of acetic acid under reflux conditions was found to be optimal, significantly increasing the product yield from 65% to 85%. researchgate.net

A thorough understanding of reaction kinetics—the study of reaction rates—and the underlying reaction mechanism is essential for the successful optimization of any synthetic process. acs.org Investigating the mechanism can reveal rate-determining steps and the influence of intermediates on the final product distribution. mdpi.comresearchgate.net For instance, in the formation of quinolone derivatives, mechanistic studies have elucidated the pathways of classical reactions like the Conrad–Limpach–Knorr and Camps cyclizations, allowing for better control over the formation of 2-quinolone versus 4-quinolone isomers. mdpi.commdpi.com

Application of Process Analytical Technology (PAT) in Reaction Control

Process Analytical Technology (PAT) is a framework initiated by the United States Food and Drug Administration (FDA) to encourage innovation in pharmaceutical manufacturing. innovareacademics.inglobalresearchonline.net Its core principle is to design, analyze, and control manufacturing processes through timely measurements of critical process parameters (CPPs) that affect critical quality attributes (CQAs). innovareacademics.inglobalresearchonline.net This approach aims to build quality into the product by understanding and controlling the process, rather than relying on end-product testing alone. globalresearchonline.netjnbantech.com The implementation of PAT involves integrating online or inline analytical tools to monitor reactions in real-time, providing a deeper understanding of the process and enabling better control. jnbantech.commt.com

While specific documented applications of PAT for the synthesis of this compound are not prevalent in publicly available literature, the principles of PAT are broadly applicable to the synthesis of quinoline derivatives. The goal of PAT is to enhance the safety and quality of manufacturing processes and products. mt.com This is achieved by combining chemical, physical, microbiological, mathematical, and risk analysis elements to gain a comprehensive understanding and control over the manufacturing process. mt.com

Common PAT tools and their potential application in quinoline synthesis include:

Spectroscopic and Chromatographic Analyzers: In-situ spectroscopic methods like Near-Infrared (NIR) and Raman spectroscopy, along with chromatographic techniques, can be used for real-time monitoring of reactant consumption, intermediate formation, and product concentration. jnbantech.commt.com This data allows for precise determination of reaction endpoints and can help in optimizing reaction conditions.

Fixed-Purpose Sensors: Sensors for monitoring parameters such as temperature, pressure, and pH are crucial for maintaining optimal reaction conditions and ensuring process safety. jnbantech.commt.com

Automated Data Analysis: Statistical and automated data analysis tools are essential for interpreting the large datasets generated by PAT sensors, identifying trends, and predicting quality attributes. jnbantech.commt.com

The benefits of applying PAT in the synthesis of compounds like this compound are significant. They include improved product quality and consistency, reduced process cycle times, minimization of product rework, and enhanced process safety. mt.com By providing a robust, science-based understanding of the chemical process, PAT facilitates a "Quality by Design" (QbD) approach, ensuring that the final product consistently meets predefined quality standards. jnbantech.commt.com

Strategies for Minimizing Byproduct Formation and Enhancing Selectivity

Several synthetic methodologies for quinolines aim to improve selectivity and reduce waste. Traditional methods like the Skraup, Doebner-von Miller, and Friedländer syntheses often suffer from drawbacks such as harsh reaction conditions and the formation of byproducts, leading to poor atom economy. ijpsjournal.comnih.govjocpr.com Modern approaches focus on overcoming these limitations through various strategies.

Key strategies to enhance selectivity and minimize byproducts include:

Catalyst Selection and Optimization: The choice of catalyst plays a pivotal role in directing the reaction towards the desired product. For instance, formic acid has been explored as a green and effective catalyst for quinoline synthesis, often providing higher selectivity compared to traditional catalysts. ijpsjournal.com Metal-catalyzed reactions, such as those employing ruthenium, cobalt, or palladium, have been developed to achieve highly regioselective C-H coupling for the synthesis of substituted quinolines, avoiding the need for pre-functionalized substrates and reducing wasteful byproducts. nih.gov Iron(III) chloride has also been used as a low-cost metal catalyst for the synthesis of 2,4-substituted quinolines. rsc.org

Reaction Condition Optimization: Fine-tuning reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing the yield of the desired product while minimizing byproduct formation. For example, in the synthesis of aryl alkyl thioethers, optimizing the reaction temperature and duration was found to be critical for achieving excellent yields. researchgate.net

Use of Greener Synthetic Routes: The principles of green chemistry are increasingly being applied to quinoline synthesis to reduce the generation of hazardous waste. ijpsjournal.com This includes the use of environmentally benign solvents and catalysts, and designing reactions with high atom economy. ijpsjournal.com For instance, solvent-free and catalyst-free conditions have been developed as an eco-friendly protocol for synthesizing quinolines. jocpr.com

Multicomponent Reactions: Designing one-pot, multicomponent reactions can be an efficient strategy to synthesize complex quinoline derivatives while minimizing intermediate isolation steps and potential for byproduct formation. rsc.org These reactions often proceed with high atom economy and can offer exclusive site- or region-selectivity. rsc.org

Control of Reaction Pathways: Understanding the reaction mechanism is key to controlling the formation of byproducts. In some syntheses, the electronic effects and position of substituents on the starting materials can significantly influence the reaction pathway, leading to the formation of different products. nih.gov For example, in a study on the synthesis of iodo-quinoline derivatives, the presence of electron-withdrawing groups on the aldehyde reactant influenced whether the main product was a carboxy-quinoline or a pyrrole-2-one derivative. nih.gov

Thiol-Free Reagents: In the synthesis of thioethers, the use of malodorous and air-sensitive thiols can be problematic. Employing odorless and stable thiol surrogates, such as xanthates, provides a greener and more efficient alternative, avoiding the formation of foul-smelling byproducts. researchgate.netmdpi.com

Table of Research Findings on Selectivity and Byproduct Minimization:

Synthetic ApproachKey FindingsReference
Formic Acid Catalysis Provides higher selectivity for desired quinoline products compared to traditional catalysts and aligns with green chemistry principles. ijpsjournal.com
Ruthenium-Catalyzed Dehydrative C-H Coupling Enables highly regioselective synthesis of substituted quinolines without generating toxic byproducts. nih.gov
Iron(III) Chloride Catalysis A low-cost metal catalyst that allows for the synthesis of 2,4-substituted quinolines with a wide range of functional group tolerance. rsc.org
Solvent and Catalyst-Free Synthesis An environmentally friendly method that avoids the use of destructive organic solvents. jocpr.com
Doebner Reaction with Varied Substituents The electronic effects of substituents on the starting aldehyde influence the reaction pathway, determining the major product. nih.gov
Use of Xanthates as Thiol Surrogates An odorless, stable, and low-cost alternative to thiols for the synthesis of thioethers, avoiding malodorous byproducts. researchgate.netmdpi.com

By implementing these strategies, chemists can significantly improve the efficiency and selectivity of synthetic routes to this compound and its analogs, leading to higher yields of the desired product and more sustainable chemical processes.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Foundational Concepts of SAR and QSAR Methodologies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are foundational concepts in medicinal chemistry and toxicology that aim to link the chemical structure of a molecule to its biological activity. bionow.co.ukresearchgate.net The core principle of SAR is that the biological activity of a compound is a direct function of its molecular structure. researchgate.netresearchgate.net By systematically modifying a molecule's structure and observing the corresponding changes in its biological effect, researchers can identify key chemical features, known as pharmacophores, that are responsible for its activity. bionow.co.ukscholarsresearchlibrary.com SAR is often a qualitative analysis, identifying trends such as which functional groups enhance or decrease a compound's potency or selectivity. researchgate.netscholarsresearchlibrary.com

QSAR advances this concept by establishing a mathematical relationship between a molecule's physicochemical properties and its biological activity. nih.govresearchgate.net This quantitative approach uses statistical methods like regression analysis and machine learning to create predictive models. researchgate.netnih.gov The general form of a QSAR model can be expressed as:

Activity = f (physicochemical properties and/or structural properties) + error nih.gov

These models rely on calculating numerical values, or "descriptors," that characterize various aspects of a molecule's structure, such as its hydrophobicity, electronic properties, and steric bulk. bionow.co.ukresearchgate.net Once validated, a robust QSAR model can be used to predict the activity of new, untested compounds, thereby prioritizing synthesis efforts and accelerating the discovery of novel therapeutic agents. nih.govmnba-journal.com

Ligand-Based QSAR Approaches for 3-Ethylthioquinoline Derivatives

Ligand-based QSAR methods are employed when the three-dimensional structure of the biological target is unknown. These approaches derive a model solely from the structural information and known activities of a series of compounds that bind to the target. For a series of this compound analogs, these methods would correlate their structural descriptors with their measured biological activities.

Two-dimensional QSAR (2D-QSAR) is a widely used method that correlates biological activity with 2D molecular descriptors. nih.govresearchgate.net These descriptors are calculated from the 2D representation of the molecule and can be broadly categorized into electronic, steric, and hydrophobic properties. For a hypothetical series of this compound derivatives, a 2D-QSAR model would be developed by first calculating a wide range of descriptors.

Common physicochemical descriptors relevant for 2D-QSAR studies include:

Topological Descriptors: These describe the atomic connectivity and shape of the molecule, such as the Wiener index and molecular connectivity indices (e.g., ¹χ, ²χ).

Electronic Descriptors: These quantify the electronic properties, including Hammett constants (σ), which describe the electron-donating or withdrawing nature of substituents, and dipole moment. researchgate.net

Hydrophobic Descriptors: The partition coefficient (logP) is the most common descriptor for hydrophobicity, indicating how a compound distributes between an oily and an aqueous phase. researchgate.net

Steric Descriptors: Parameters like molecular weight (MW), molar refractivity (MR), and Taft steric parameters (Es) describe the size and shape of the molecule or its substituents. researchgate.net

A statistical method, such as Multiple Linear Regression (MLR), would then be used to build an equation linking a selection of these descriptors to the biological activity. researchgate.net For instance, a hypothetical model for this compound derivatives might find that activity increases with higher hydrophobicity and the presence of electron-withdrawing groups at a specific position on the quinoline (B57606) ring.

Table 1: Examples of 2D Physicochemical Descriptors for a Hypothetical this compound Derivative

Descriptor CategoryDescriptor ExampleDefinitionPotential Influence on Activity
Hydrophobic LogP (Partition Coefficient)Measures the lipophilicity of the molecule.Affects membrane permeability and binding to hydrophobic pockets in the target.
Electronic Hammett Constant (σ)Characterizes the electron-donating/withdrawing ability of substituents.Influences electronic interactions (e.g., hydrogen bonds, π-π stacking) with the target.
Steric Molar Refractivity (MR)Relates to the volume of the molecule and its polarizability.Determines the fit of the molecule within the target's binding site.
Topological Molecular Connectivity Index (χ)Describes the degree of branching and complexity of the molecular structure.Relates to the overall shape and size, impacting receptor fit.

This table is illustrative and shows the types of descriptors that would be calculated in a 2D-QSAR study.

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding by considering the 3D structure of the molecules and how their properties are distributed in space. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most prominent 3D-QSAR techniques. vietnamjournal.runih.gov

The process begins by aligning a set of active molecules, such as this compound derivatives, based on a common structural scaffold. nih.gov A 3D grid is then placed around the aligned molecules, and at each grid point, the interaction energy between the molecules and a probe atom is calculated.

CoMFA calculates steric (Lennard-Jones) and electrostatic (Coulombic) fields. nih.govnih.gov The resulting energy values at each grid point become the descriptors, which are then correlated with biological activity using Partial Least Squares (PLS) regression. nih.gov

CoMSIA calculates similarity indices for five different fields: steric, electrostatic, hydrophobic, and hydrogen bond donor and acceptor. nih.govnih.gov CoMSIA uses a Gaussian function to calculate the similarity indices, which avoids the steep potential changes and arbitrary cutoffs seen in CoMFA, often leading to more interpretable contour maps. mdpi.com

The results of CoMFA and CoMSIA are visualized as 3D contour maps, which highlight regions where specific properties are favorable or unfavorable for activity. researchgate.net For this compound analogs, these maps could guide the design of new derivatives by showing, for example, where adding a bulky group might enhance activity (favorable steric region) or where a positive charge is detrimental (unfavorable electrostatic region). nih.gov

Table 2: Comparison of CoMFA and CoMSIA Fields

Field TypeCoMFACoMSIAInformation Provided
Steric YesYesIdentifies regions where bulky groups increase or decrease activity.
Electrostatic YesYesShows regions where positive or negative charges are favorable for activity.
Hydrophobic NoYesHighlights areas where hydrophobic groups enhance or diminish activity.
H-Bond Donor NoYesIndicates where hydrogen bond donors are preferred for optimal interaction.
H-Bond Acceptor NoYesIndicates where hydrogen bond acceptors are preferred for optimal interaction.

For a QSAR model to be considered reliable and predictive, it must undergo rigorous validation. Validation assesses the model's goodness-of-fit, stability, and ability to predict the activity of new compounds. This is typically achieved through internal and external validation procedures.

Internal Validation checks the robustness of the model using the training set data. The most common method is cross-validation, particularly the leave-one-out (LOO) procedure. In LOO, a model is built with all but one compound, and the activity of the excluded compound is predicted. This is repeated for every compound, and the cross-validated correlation coefficient (q²) is calculated. A high q² (typically > 0.5) indicates good internal predictive ability.

External Validation is the most critical test of a model's predictive power. The initial dataset is split into a training set (to build the model) and a test set (which is kept separate). The model is then used to predict the activities of the test set compounds. The predictive ability is measured by the external correlation coefficient (R²_pred). A high R²_pred (typically > 0.6) suggests that the model can accurately predict the activity of new chemicals.

The Organisation for Economic Co-operation and Development (OECD) has established principles for validating QSAR models for regulatory purposes, emphasizing a defined endpoint, an unambiguous algorithm, a defined applicability domain, and appropriate measures of goodness-of-fit, robustness, and predictivity.

Table 3: Key Validation Parameters for QSAR Models

ParameterSymbolDescriptionGenerally Accepted Value
Coefficient of DeterminationMeasures the goodness-of-fit of the model to the training set data.> 0.6
Cross-validated R² (LOO)Measures the internal predictive ability of the model.> 0.5
Predictive R² for External Test SetR²_predMeasures the ability of the model to predict data not used in model construction.> 0.6
Root Mean Square ErrorRMSERepresents the standard deviation of the prediction errors.As low as possible

Application of 3D-QSAR Methodologies (CoMFA, CoMSIA)

Receptor-Based SAR Analysis of this compound Analogs

When the 3D structure of the biological target (e.g., an enzyme or receptor) is known, receptor-based methods can be used to analyze SAR. These approaches model the direct interaction between the ligand and the target, providing detailed insights into the binding mechanism.

Molecular docking is a computational technique that predicts the preferred binding orientation and conformation of a ligand within a protein's active site. For this compound analogs, docking studies would be instrumental in understanding how they interact with their target at an atomic level.

The process involves:

Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained (e.g., from the Protein Data Bank) and prepared by adding hydrogen atoms and assigning charges. The 3D structures of the this compound analogs are generated and their energies are minimized.

Docking Simulation: A docking algorithm systematically samples a large number of possible orientations and conformations (poses) of the ligand within the binding site.

Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode.

The results of a docking study reveal specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the active site. This information is invaluable for explaining the observed SAR. For example, if a highly active this compound analog forms a crucial hydrogen bond that a less active analog cannot, this interaction can be identified as a key determinant of activity. These insights can then be used to rationally design new analogs with improved binding affinity.

Table 4: Common Intermolecular Interactions Analyzed in Molecular Docking

Interaction TypeDescriptionRelevant Moieties in this compound
Hydrogen Bond An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like N, O) and another nearby electronegative atom.The quinoline nitrogen can act as a hydrogen bond acceptor.
Hydrophobic Interaction The tendency of nonpolar groups to cluster together in an aqueous environment.The ethyl group and the aromatic quinoline ring system.
π-π Stacking An attractive, noncovalent interaction between aromatic rings.The quinoline ring can stack with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.
van der Waals Forces Weak, short-range electrostatic forces between uncharged molecules.Occur between all atoms of the ligand and the protein that are in close proximity.

Elucidation of Key Binding Motifs and Amino Acid Residue Interactions

The biological activity of quinoline derivatives is profoundly influenced by their specific interactions with target proteins. Molecular docking and QSAR studies on compounds analogous to this compound have helped to identify crucial binding motifs and the amino acid residues involved in these interactions. A binding motif is a characteristic sequence or structural feature within a protein that is recognized by a ligand. embopress.orgbuffalo.edunih.gov For quinoline-based compounds, the key interactions are typically a combination of hydrophobic interactions, hydrogen bonds, and pi-stacking.

Research on quinolinone-based thiosemicarbazones designed as anti-tuberculosis agents revealed that their binding affinity is linked to interactions with specific residues in the active sites of enzymes like enoyl-acyl carrier protein reductase (InhA) and decaprenylphosphoryl-β-D-ribose-2'-oxidase (DprE1). nih.gov Similarly, docking studies of quinoline-3-carbaldehyde derivatives with GlcN-6-P synthase, an antimicrobial target, have highlighted the importance of the 2-chloroquinoline (B121035) moiety as a hydrophobic portion and the side chain as a hydrogen bonding site. researchgate.net

The quinoline ring itself often serves as a critical scaffold, participating in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within the target's binding pocket. The ethylthio group at the 3-position can contribute to binding through hydrophobic and van der Waals interactions. The sulfur atom, with its lone pairs of electrons, may also act as a hydrogen bond acceptor.

For instance, in a study of 4-aminoquinoline-1,3,5-triazines, molecular docking identified the S108 residue of Plasmodium falciparum dihydrofolate reductase (PfDHFR) as a key molecular determinant for inhibitor binding. ugm.ac.id The analysis of various quinoline analogs consistently shows that specific substitutions on the quinoline core dictate the nature and strength of these interactions, thereby modulating biological potency. nih.govnih.gov For example, electron-withdrawing groups like chloro and bromo have been shown to increase biological activity in some quinolinone series, which is attributed to their effects on molecular volume and electronegativity, enhancing binding interactions. nih.gov

The following table summarizes key binding interactions observed in studies of various quinoline derivatives, which can be extrapolated to understand the potential interactions of this compound.

Compound Class Target Protein Key Interacting Residues Type of Interaction Reference
Quinolinone-based thiosemicarbazonesM. tuberculosis InhA, DprE1Not specifiedBinding energy suggests likely inhibition nih.gov
2-Chloroquinoline-3-carbaldehyde derivativesGlcN-6-P synthaseNot specifiedHydrogen bonds, Hydrophobic interactions researchgate.net
4-Aminoquinoline-1,3,5-triazinesP. falciparum DHFRSerine 108 (S108)Molecular interaction with morpholine (B109124) moiety ugm.ac.id
Thiolated VK3 Analogs (Naphthoquinones)S. aureus Thymidylate KinaseNot specifiedMolecular docking predicted interactions nih.gov

Conformational Analysis and its Influence on Structure-Activity Relationships

Studies on various heterocyclic compounds demonstrate that conformational restriction or flexibility can dramatically alter biological activity. nih.govethz.ch For example, in some molecular systems, a more conformationally rigid analog exhibits improved activity because it is pre-organized for binding, reducing the entropic penalty upon interaction with the receptor. nih.gov Conversely, some degree of flexibility might be necessary to allow for an "induced fit" within the binding site.

Computational studies, such as those using Density Functional Theory (DFT), can predict the lowest energy conformations of a molecule. mdpi.comresearchgate.net For quinoline derivatives, research has shown that the orientation of substituents can be influenced by intramolecular hydrogen bonds or steric factors, leading to preferred conformations that may correlate with higher activity. uni-muenchen.de The relationship between the conformation of the side chain and the plane of the quinoline ring is a key determinant of how the molecule presents its interacting groups to the target protein.

The table below outlines the influence of conformational features on the activity of related heterocyclic compounds, providing a framework for understanding this compound.

Compound/Class Conformational Feature Influence on Activity Reference
5-Benzylimidazolidin-4-one DerivativesRotation around the benzylic C-C bondThe preferred conformation places the phenyl group in close proximity to a substituent on the heterocycle. Small energy differences between conformers suggest free rotation at ambient temperatures. ethz.ch
Carvacrol DerivativesRotation of the isopropyl group (syn vs. anti conformers)The energy barrier for rotation is dependent on the size of substituents at other positions on the ring, indicating steric influence on conformational preference. mdpi.com
Alamethicin AnalogsPeptide backbone conformation (α-helical)Labeling at different positions did not dramatically alter the helical backbone, but the position of the label influenced antimicrobial activity. researchgate.net
Bryostatin AnalogsOrientation of functional domains by a spacerA conformationally rigid scaffold was hypothesized to maximize binding interactions by properly orienting the recognition domain. nih.gov

Computational and Theoretical Investigations of 3 Ethylthioquinoline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of molecules at the electronic level. nih.gov Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) offer a balance of accuracy and computational cost, making them suitable for studying medium-sized organic molecules. cresset-group.commpg.de

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometries, bond lengths, bond angles, and various electronic properties. scirp.orgspectroscopyonline.com For quinoline (B57606) and its derivatives, DFT calculations, often using functionals like B3LYP, have proven effective in providing structural parameters that align well with experimental data. scirp.org

In a study on the closely related isomer, 2-Ethylthioquinoline, DFT calculations were performed to model its conformational isomers. semanticscholar.orgresearchgate.net The optimization of the molecular structure is the first essential step in any computational analysis, as the geometry is used for subsequent calculations of properties like vibrational frequencies and electronic spectra. scirp.org For complex molecules, this process identifies the lowest energy configuration, which corresponds to the most stable structure of the molecule. informaticsjournals.co.in

The following table presents calculated geometric and electronic property data for 2-Ethylthioquinoline, which serves as a proxy for understanding the properties of 3-Ethylthioquinoline.

Table 1: Calculated Properties of 2-Ethylthioquinoline in Various Solvents Data sourced from a combined experimental and theoretical study on 2-Ethylthioquinoline. researchgate.net

SolventTotal Energy (Hartree)Dipole Moment (Debye)
Ethanol (B145695)-805.5394.452
Dichloromethane (B109758)-805.5414.447
Benzene (B151609)-805.5434.430

Note: The table is interactive. You can sort the columns by clicking on the headers.

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the excited-state properties of molecules, such as electronic absorption spectra. mpg.dematerialscloud.orgmolpro.net This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. ictp.itscm.com

A combined UV-Vis spectroscopy and TD-DFT study on 2-allylthioquinoline and 2-ethylthioquinoline analyzed their electronic absorption spectra in different solvents. semanticscholar.orgresearchgate.net The calculations, performed at the B3LYP/6-311G(d,p) level, showed that the theoretical spectra successfully reproduced the experimental absorption bands. semanticscholar.org For 2-Ethylthioquinoline, a notable absorption band was observed in the 310-350 nm range. researchgate.net The study also noted a negative solvatochromic effect, where the absorption maximum shifts to a shorter wavelength as the solvent polarity increases. semanticscholar.org

The table below shows the calculated and experimental absorption maxima for 2-Ethylthioquinoline in different solvents.

Table 2: Experimental and Calculated Electronic Absorption Spectra Data for 2-Ethylthioquinoline Data derived from the work of Matveychuk et al. researchgate.net

SolventExperimental λmax (nm)Calculated λmax (nm)Oscillator Strength (f)
Ethanol319.5316.90.108
Dichloromethane318.3316.70.109
Carbon Tetrachloride321.4318.70.115
Benzene315.4318.30.106
Acetone315.5--

Note: The table is interactive. You can sort the columns by clicking on the headers.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. irjweb.com

For 2-Ethylthioquinoline, the HOMO-LUMO energy gap was calculated in various solvents. researchgate.net These calculations provide insight into how the electronic environment affects the molecule's reactivity descriptors. The analysis revealed that molecular orbitals involving contributions from the sulfur atom and the quinoline ring are key players in the electronic transitions. researchgate.net

The following interactive table details the calculated HOMO, LUMO, and energy gap values for 2-Ethylthioquinoline.

Table 3: Calculated HOMO-LUMO Energies and Energy Gap for 2-Ethylthioquinoline Data sourced from Matveychuk et al. researchgate.net

SolventE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)
Ethanol-6.272-1.8204.452
Dichloromethane-6.240-1.7934.447
Benzene-6.120-1.6904.430

Note: This table is interactive. You can sort the columns by clicking on the headers.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

Molecular Dynamics Simulations for Conformational and Binding Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, from conformational changes to interactions with other molecules like proteins. dergipark.org.trnih.gov

MD simulations are a cornerstone of modern drug discovery and are extensively used to study the binding of small molecules (ligands) to protein targets. tandfonline.comdoi.orgmdpi.com These simulations can assess the stability of a ligand's binding pose, identify key protein-ligand interactions, and calculate binding free energies. nih.gov For a quinoline derivative like this compound, MD simulations could be used to investigate its interaction with a specific protein target. acs.orgresearchgate.net The process typically starts with a docked complex of the ligand and protein. The system is then solvated, and an MD simulation is run to observe the dynamics of the complex. scm.comgithub.com Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can provide insights into the stability of the complex and the flexibility of different parts of the protein and ligand. doi.org Such studies are crucial for designing more potent and selective inhibitors. researchgate.netuu.nlresearchgate.net

Biological Activities and Mechanistic Insights of 3 Ethylthioquinoline Derivatives

Enzyme Inhibition Profiling and Mechanistic Characterization

Derivatives of 3-ethylthioquinoline have demonstrated a range of biological activities, primarily centered around enzyme inhibition. These compounds have been investigated for their potential to modulate the activity of various enzymes implicated in different diseases, showcasing the versatility of the thioquinoline scaffold in medicinal chemistry.

Inhibition of Alpha-Glucosidase by Thioquinoline Scaffolds

Thioquinoline derivatives have emerged as notable inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion and a key target in the management of type 2 diabetes. mdpi.com Several studies have highlighted the potent inhibitory effects of various thioquinoline-based compounds against this enzyme. For instance, a series of s-substituted benzimidazole-thioquinoline derivatives were synthesized and evaluated, with the most active compound exhibiting an IC50 value of 28.0 ± 0.6 µM, significantly more potent than the standard drug acarbose (B1664774) (IC50 = 750.0 µM). dntb.gov.uaresearchgate.net Similarly, another study on thioquinoline structures bearing phenylacetamide moieties reported IC50 values ranging from 14.0 ± 0.6 to 373.85 ± 0.8 μM, all of which were more potent than acarbose. dntb.gov.uanih.gov Furthermore, imidazole-bearing thioquinoline derivatives also showed significant α-glucosidase inhibitory activity, with IC50 values between 12.1 ± 0.2 and 102.1 ± 4.9 µM. nih.gov

Kinetic analyses have been instrumental in elucidating the mechanism by which thioquinoline derivatives inhibit α-glucosidase. These studies help to determine whether the inhibition is competitive, non-competitive, uncompetitive, or a mixed type.

For example, kinetic studies on s-substituted benzimidazole-thioquinoline derivatives revealed a competitive mode of inhibition for the most active compound. dntb.gov.uaresearchgate.net This suggests that the inhibitor binds to the active site of the enzyme, directly competing with the substrate. In contrast, kinetic analysis of certain indolo[1,2-b]isoquinoline derivatives, which contain a related structural framework, demonstrated a reversible mixed-type inhibition pattern. dntb.gov.uanih.gov This indicates that these inhibitors can bind to both the free enzyme and the enzyme-substrate complex.

Further investigations into thioquinoline–benzohydrazide derivatives linked to phenylacetamides identified a competitive inhibition manner for the most potent compound, with a Ki value of 18 µM. nih.gov Similarly, a thiosemicarbazide-linked quinoline-piperazine derivative was also found to be a competitive inhibitor with a Ki of 32 µM. nih.gov However, a study on other thioquinoline derivatives, specifically compound 8h, indicated a non-competitive inhibition with a Ki value of 38.2 µM. researchgate.net This variety in inhibition patterns highlights the structural nuances within the thioquinoline class that dictate their specific interactions with the α-glucosidase enzyme.

Table 1: Kinetic Parameters of Thioquinoline Derivatives as α-Glucosidase Inhibitors

Derivative ClassMost Active CompoundInhibition PatternKi Value (µM)
s-substituted benzimidazole-thioquinolines6jCompetitiveNot specified
Thioquinoline-benzohydrazides9mCompetitive18
Thiosemicarbazide-linked quinoline-piperazines7jCompetitive32
Imidazole-bearing thioquinolines8gCompetitive9.66
Thioquinoline derivatives8hNon-competitive38.2
Indolo[1,2-b]isoquinolines9, 11, 13, 18, 19Mixed-typeNot specified

This table is based on data from multiple research articles and may not be an exhaustive list.

Molecular docking and molecular dynamics simulations have provided significant insights into the interactions between thioquinoline derivatives and the active site of α-glucosidase. researchgate.net These computational studies help to visualize the binding poses of the inhibitors and identify the key amino acid residues involved in the interaction.

In the case of s-substituted benzimidazole-thioquinoline derivatives, molecular dynamics simulations were performed to determine the key interactions between the compounds and the target enzyme. researchgate.net For thioquinoline–benzohydrazide derivatives, molecular dynamics simulations showed that the most potent compound formed several hydrogen bonds and multiple hydrophobic interactions with the binding site of α-glucosidase, with residues such as Phe157, Phe177, His279, and Arg312 playing a crucial role. nih.gov

Similarly, docking studies of thiosemicarbazide-linked quinoline-piperazine derivatives revealed important interactions with the active site of α-glucosidase, and molecular dynamics simulations confirmed the stability of the enzyme-ligand complex. nih.gov For imidazole-bearing thioquinolines, the most potent derivative was also subjected to molecular docking and molecular dynamic simulation to understand its mode of action. nih.gov These studies consistently highlight the importance of hydrophobic interactions and hydrogen bonding in the binding of thioquinoline derivatives to the active site of α-glucosidase. mdpi.com

Kinetic Studies to Determine Inhibition Patterns

Modulation of Plasmodium Protein Farnesyltransferase Activity

Protein farnesyltransferase (PFT) has been identified as a promising drug target in the malaria parasite, Plasmodium falciparum. nih.gov This enzyme is crucial for the post-translational modification of proteins involved in various cellular processes, including signal transduction and vesicular trafficking. mdpi.comnih.gov Inhibition of PFT has been shown to be cytotoxic to the parasite. nih.gov

Research has demonstrated that tetrahydroquinoline (THQ)-based PFT inhibitors can inhibit P. falciparum PFT at low nanomolar concentrations and are effective in reducing parasitemia in malaria-infected mice. nih.gov While the specific term "this compound" is not explicitly mentioned in the provided context, the broader class of quinoline (B57606) derivatives has been extensively studied for antimalarial activity, often through the inhibition of enzymes like PFT. mdpi.comnih.gov The development of farnesyltransferase inhibitors based on various scaffolds, including benzophenones, is considered a viable strategy for malaria treatment.

Interactions with Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) enzymes are central to the biosynthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov These enzymes exist in two primary isoforms, COX-1 and COX-2. researchgate.net While COX-1 is constitutively expressed in most tissues and is responsible for physiological functions, COX-2 is an inducible enzyme, with its expression significantly increasing during inflammatory processes and in pathological conditions like cancer. researchgate.netnih.gov This makes selective inhibition of COX-2 a key strategy for developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com

The development of selective COX-2 inhibitors has been guided by structural differences between the two isoforms. The active site of COX-2 features a larger, more accommodating hydrophobic channel compared to COX-1, which allows bulkier molecules to bind. brieflands.com The binding of inhibitors to COX-2 often involves interactions with key amino acid residues. For instance, many NSAIDs form hydrogen bonds or ionic interactions with residues such as Arg-120 and Tyr-355 at the base of the active site. researchgate.net Other inhibitors may interact with Ser-530 and Tyr-385 at the apex of the channel. researchgate.net

While direct studies on this compound are limited, research on various heterocyclic compounds, including quinoline derivatives, has demonstrated their potential as COX-2 inhibitors. For example, certain 1,3,4-oxadiazole (B1194373) derivatives have shown selective COX-2 inhibition, with their binding stabilized by interactions with amino acids like Val349, Leu352, Tyr385, and Ser530 within the COX-2 active site. mdpi.com Similarly, some thiazole (B1198619) carboxamide derivatives exhibit selective inhibition against the COX-2 enzyme, with one of the most selective compounds featuring a bulky trimethoxy group on a phenyl ring that binds poorly to the narrower COX-1 active site. metu.edu.tr These findings suggest that the quinoline scaffold, particularly when functionalized with thioether groups, could be oriented within the COX-2 active site to achieve inhibitory activity, representing a promising area for future investigation.

Antimicrobial Potency of Thioquinoline Analogs

Quinoline and its derivatives are recognized for a wide spectrum of antimicrobial properties. researchgate.net The introduction of a thioether linkage, creating thioquinoline analogs, has been a successful strategy in developing compounds with significant antibacterial and antifungal potency.

Thioquinoline analogs have demonstrated notable antibacterial activity. Quinolones, a major class of antibiotics, function by targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. nih.gov These drugs stabilize the complex formed between the enzyme and DNA, which stalls replication forks and ultimately leads to bacterial cell death. nih.gov

Research on specific quinolone analogs has provided insight into their structure-activity relationships. For example, the Q-35 analog, which contains a methoxy (B1213986) group at the C-8 position, shows excellent activity against Gram-positive bacteria by strongly inhibiting S. aureus DNA gyrase. nih.gov The inhibitory concentrations (IC50) of Q-35 and its derivatives against DNA gyrase from various bacteria highlight the importance of specific substitutions on the quinoline ring. nih.gov

Table 1: Inhibitory Activity (IC50, µg/mL) of Q-35 Analogs Against Bacterial DNA Gyrase

CompoundS. aureusP. aeruginosa
Q-352.511
8-fluoro-Q-357.85.2
8-hydro-Q-356817

Data sourced from Ito et al., 1994. nih.gov

Furthermore, studies on coumarin-thioether-quinoline hybrids have shown potent activity against plant pathogenic bacteria like Xanthomonas oryzae pv oryzae (Xoo) and Acidovorax citrulli (Aac). acs.org Mechanistic studies revealed that effective compounds could destroy the integrity of the bacterial cell membrane, leading to a curved and sunken cell morphology. acs.org This indicates that in addition to DNA gyrase inhibition, membrane disruption may be another mechanism through which thioquinoline analogs exert their antibacterial effects.

The antifungal potential of thioquinoline analogs is also well-documented. researchgate.net A study focused on 4-thioquinoline compounds, synthesized through molecular hybridization, evaluated their activity against various fungi. researchgate.net The results indicated that several of these compounds, including 4-(ethylthio)-2-phenylquinoline, displayed significant antifungal activity, with inhibition rates against some fungi comparable to the commercial fungicide azoxystrobin. researchgate.net The structure-activity relationship analysis revealed that aliphatic groups at the 4-position, such as an ethylthio group, were generally more beneficial for antifungal activity than aromatic groups. researchgate.net

Other research has identified quinoline derivatives with potent activity against clinically relevant fungi. For instance, certain analogs have exhibited excellent inhibitory effects against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, including strains resistant to fluconazole. researchgate.net The mechanism for some of these compounds is thought to be similar to that of fluconazole, involving the inhibition of fungal lanosterol (B1674476) 14α-demethylase (CYP51). researchgate.net Additionally, various quinoline derivatives have shown effectiveness against Aspergillus niger and Aspergillus clavatus. sciensage.info

Antibacterial Activities and Putative Molecular Targets (e.g., DNA Gyrase)

Anticancer Properties of Quinoline-Thioether Hybrids

The quinoline scaffold is a privileged structure in medicinal chemistry, and its incorporation into hybrid molecules has led to the discovery of potent anticancer agents. researchgate.netijpsjournal.com These compounds can exert their antiproliferative effects through diverse mechanisms, highlighting the versatility of the quinoline ring in anticancer drug design. researchgate.netnih.gov

Quinoline-thioether hybrids and related analogs have been evaluated for their cytotoxic effects against a wide array of human cancer cell lines. Research has demonstrated that these compounds can achieve potent activity, often in the low micromolar to nanomolar range. For example, certain quinoline-chalcone hybrids showed significant potency against A549 (lung cancer) and K-562 (leukemia) cell lines, with IC50 values between 1.91 and 5.29 µM. researchgate.net Another study on synthetic hybrid quinolines identified a compound that was more active against the PC-3 (prostate cancer) cell line than the standard drug Doxorubicin. ekb.eg The table below summarizes the in vitro cytotoxicity of various quinoline-thioether hybrids and related structures against several cancer cell lines.

Table 2: In Vitro Cytotoxicity of Representative Quinoline-Thioether Hybrids and Analogs

Compound/Hybrid TypeCancer Cell LineReported Activity (IC50/GI50)Reference
Quinoline-Chalcone Hybrid (9i)A549 (Lung)1.91-5.29 µM researchgate.net
Quinoline-Chalcone Hybrid (9j)K-562 (Leukemia)1.91-5.29 µM researchgate.net
Synthetic Hybrid Quinoline (7)PC-3 (Prostate)More active than Doxorubicin ekb.eg
Synthetic Hybrid Quinoline (7)MCF-7 (Breast)Active ekb.eg
Thiazole-Quinoline Hybrid (4c)HL-60 (Leukemia)2.41 µM rsc.org
Indeno[1,2-c]quinoline Derivative (19)HeLa (Cervical)0.23 µM nih.gov
Quinoline Derivative (91b1)A549 (Lung), AGS (Gastric), KYSE150/450 (Esophageal)Dose-dependent cytotoxicity researchgate.net
Benzimidazole/8-aminoquinoline Hybrid (9)A498 (Renal) & MDA-MB-468 (Breast)Very good and selective activity tandfonline.com

The anticancer activity of quinoline-thioether hybrids is underpinned by their ability to interfere with multiple cellular processes essential for cancer cell growth and survival. One of the primary mechanisms observed is the induction of cell cycle arrest, particularly at the G2/M phase, which prevents cancer cells from undergoing mitosis. researchgate.netnih.gov Following cell cycle arrest, these compounds often trigger apoptosis, or programmed cell death. researchgate.net

Other identified mechanisms of action include the inhibition of key enzymes involved in cell signaling and proliferation. Some quinoline derivatives function as inhibitors of topoisomerases I and II, enzymes that are crucial for managing DNA topology during replication. nih.gov Others act as microtubule polymerization inhibitors, disrupting the formation of the mitotic spindle and thereby halting cell division. nih.gov Furthermore, specific quinoline compounds have been found to downregulate the expression of proteins that promote tumorigenesis, such as Lumican, leading to reduced cancer cell migration, invasion, and proliferation. researchgate.net The ability of these hybrids to interact with DNA has also been noted as a potential mechanism for their cytotoxic effects. rsc.org This multi-targeted approach makes quinoline-thioether hybrids a compelling class of compounds for the development of new anticancer therapies. ijpsjournal.com

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Advanced 3-Ethylthioquinoline Derivatives

The principle of structure-activity relationship (SAR) is fundamental to medicinal chemistry, establishing the connection between a molecule's chemical structure and its biological activity. wikipedia.org The rational design of new this compound derivatives will rely heavily on SAR studies to create compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. wikipedia.org This process involves strategically modifying the this compound core to optimize its interaction with biological targets.

Key strategies for designing advanced derivatives include:

Functional Group Modification: The introduction of various functional groups (e.g., fluoro, methoxy (B1213986), amino, nitro) to the quinoline (B57606) ring can significantly alter the compound's electronic and steric properties, thereby influencing its biological activity. mdpi.com For instance, the position of a substituent is crucial; a methoxy group at one position might enhance activity, while at another, it could diminish it. mdpi.com

Scaffold Hopping and Hybridization: Replacing parts of the molecule with different chemical entities or combining the this compound scaffold with other known pharmacophores can lead to novel compounds with dual or enhanced activities. orientjchem.org This molecular hybridization technique aims to merge two active structures into a new hybrid with superior properties. orientjchem.org

Bioisosteric Replacement: Substituting the ethylthio group at the 3-position with other sulfur-containing chains or different functional groups can modulate the compound's binding affinity and metabolic stability.

Table 1: Potential Modifications for Rational Design of this compound Derivatives

Modification Strategy Target Position/Group Potential Functional Groups/Changes Desired Outcome
Ring Substitution Quinoline Core Fluoro, Chloro, Bromo, Methoxy, Nitro Enhanced potency, altered selectivity, improved cell permeability. mdpi.comnih.gov
Side Chain Modification 3-Ethylthio Group Varying alkyl chain length, introducing aromatic rings, adding polar groups Optimized binding affinity, improved solubility, altered pharmacokinetics.

Integration of Multi-Omics Data with Computational Studies for Deeper Insights

To fully understand the biological effects of this compound and its derivatives, future research must move beyond single-endpoint assays and embrace a systems-level perspective. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this. nih.govrsc.org By combining these datasets, researchers can construct a comprehensive picture of how these compounds influence cellular pathways and networks. marquette.edufrontlinegenomics.com

Computational studies, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are essential components of this integrative approach. wikipedia.orgresearchgate.net Molecular docking can predict how this compound derivatives bind to specific protein targets, providing insights into their mechanism of action. researchgate.net QSAR models build mathematical relationships between chemical structure and biological activity, enabling the prediction of the potency of newly designed compounds. wikipedia.orgresearchgate.net

The workflow for an integrated multi-omics study would typically involve:

Treating cell lines or model organisms with this compound derivatives.

Collecting samples for transcriptomic (gene expression), proteomic (protein levels), and metabolomic (metabolite changes) analysis. nih.gov

Using computational tools to integrate these data layers, identifying key perturbed pathways and regulatory networks. marquette.edu

Correlating molecular changes with phenotypic outcomes to identify biomarkers of drug response or to elucidate mechanisms of action.

This integrated approach can help to detect disease-associated molecular patterns, identify patient subtypes for personalized medicine, and understand complex regulatory processes affected by the drug. nih.gov

Exploration of Novel Biological Targets and Therapeutic Applications for Thioquinolines

While initial studies have highlighted the potential of thioquinolines, a vast landscape of biological targets and therapeutic applications remains to be explored. The quinoline scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antibacterial, antimalarial, and antiviral effects. nih.govmdpi.com

Future research should focus on screening this compound and its advanced derivatives against a broad panel of biological targets to uncover new therapeutic opportunities. Promising areas of investigation include:

Antimicrobial Agents: With the rise of antibiotic-resistant bacteria, there is an urgent need for new antimicrobial agents. Thioquinolines have shown potential as antimicrobial and antifungal agents, possibly acting as zinc ionophores that disrupt bacterial homeostasis. sspc.ie

Neurodegenerative Diseases: Some quinoline derivatives have been investigated for neurodegenerative diseases like Alzheimer's. While hydroxyquinolines have had limited clinical success, thioquinolines offer a new chemical space that may yield more effective compounds. sspc.ie

Oncology: Quinolines are the backbone of several approved anticancer drugs. nih.gov The development of thioquinoline derivatives that selectively target cancer cells, perhaps by being linked to targeting moieties like peptides or sugars, is a promising strategy to reduce the side effects associated with traditional chemotherapy. sspc.ie

Enzyme Inhibition: Quinoline derivatives have been successfully developed as inhibitors for various enzymes, such as α-glucosidase for diabetes treatment. dntb.gov.ua Screening this compound derivatives against a range of enzymes could reveal novel inhibitors for various diseases.

Table 2: Potential Therapeutic Applications and Biological Targets for Thioquinolines

Therapeutic Area Potential Biological Target(s) Rationale/Mechanism
Infectious Diseases Bacterial/Fungal Enzymes, Cell Membranes Disruption of microbial processes, potential zinc ionophore activity. sspc.ie
Neurodegeneration Protein Aggregation Pathways, Oxidative Stress Modulation of pathological processes in diseases like Alzheimer's. sspc.ie
Oncology Kinases (e.g., VEGFR2), Cell Cycle Proteins, DNA Inhibition of cancer cell proliferation, angiogenesis, and survival. mdpi.comsspc.ienih.gov

Development of Sustainable and Green Chemistry Approaches for Thioquinoline Synthesis

The pharmaceutical industry is increasingly recognizing the need for sustainable and environmentally friendly manufacturing processes. rsc.org Traditional methods for synthesizing complex molecules like quinolines often involve harsh reaction conditions, hazardous solvents, and multiple steps that generate significant waste. nih.gov Future efforts in the synthesis of this compound and its analogs must prioritize the principles of green chemistry. purkh.comjocpr.com

Key green chemistry strategies applicable to thioquinoline synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents like dichloromethane (B109758) with safer alternatives such as water, ethanol (B145695), or supercritical CO2 can dramatically reduce the environmental impact of the synthesis. jocpr.com

Catalysis: Employing catalytic processes, especially those using recyclable heterogeneous catalysts, can minimize waste by replacing stoichiometric reagents and allowing for milder reaction conditions. purkh.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a core principle of green chemistry. jocpr.com This can be achieved through methods like one-pot synthesis and multi-component reactions. nih.gov

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources, such as biomass, can reduce the reliance on fossil fuels in pharmaceutical production. purkh.com

By adopting these sustainable practices, the development of this compound-based therapeutics can proceed in a manner that is not only scientifically advanced but also environmentally responsible. rsc.orgjocpr.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.